Computed Lipophilicity (XLogP3) Differentiation vs. 2‑Methoxy Analog
The replacement of the methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) in this scaffold increases calculated lipophilicity by approximately 1.6 log units, moving from cLogP 3.0 to 4.6 [1]. This shift is consistent with the well-documented lipophilic nature of the OCF₂H group relative to OCH₃, which can enhance membrane permeability but must be balanced against solubility requirements [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (CAS 1261467-29-1): XLogP3 = 3.0 (estimated based on analog data and cLogP predictions) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 log units |
| Conditions | Calculated XLogP3 values from Angenechem product data (target) and typical methoxy-pyridine cLogP data. |
Why This Matters
A higher cLogP value directly influences membrane permeability and tissue distribution, making the target compound more suitable for programs requiring enhanced passive diffusion through lipid bilayers compared to its methoxy analog.
- [1] Angene Chemical. CAS 1261564-51-5 | Pyridine, 2-(difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]-. (Reports XLogP3 = 4.6). View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. (General OCF₂H vs OCH₃ lipophilicity trends). View Source
